![molecular formula C10H14O B086025 2,6-Diethylphenol CAS No. 1006-59-3](/img/structure/B86025.png)
2,6-Diethylphenol
Overview
Description
2,6-Diethylphenol is a chemical compound with the molecular formula C10H14O . It is used in various applications within the field of chemistry .
Molecular Structure Analysis
The molecular structure of 2,6-Diethylphenol consists of a phenol group with two ethyl groups attached to the 2nd and 6th carbon atoms . The average mass of the molecule is 150.218 Da .
Chemical Reactions Analysis
In terms of chemical reactions, one study investigated the oxidation of 2,6-dimethylphenol in supercritical water . The study found that the supercritical water oxidation followed the free radical mechanism .
Physical And Chemical Properties Analysis
2,6-Diethylphenol has a density of 1.0±0.1 g/cm3, a boiling point of 225.7±9.0 °C at 760 mmHg, and a flash point of 99.5±7.2 °C . It also has a molar refractivity of 47.2±0.3 cm3 and a polar surface area of 20 Å2 .
Scientific Research Applications
Supercritical Water Oxidation
Supercritical water oxidation is a promising technique for the removal of aromatic compounds, which are difficult to remove by conventional wastewater treatment processes . In a study, supercritical water oxidation was used to investigate the decomposition mechanism of 2,6-Diethylphenol . The reduction efficiency of chemical oxygen demand reached up to 97.15% under optimal conditions .
Environmental Pollution Control
2,6-Diethylphenol was listed as a priority pollutant by the US Environmental Protection Agency due to its toxicity, carcinogenicity, and high solubility in water . Therefore, research into its degradation and removal from the environment is of significant importance.
Synthesis of DOPO-Containing Polyphenylene Oxides
A set of polyphenylene oxides incorporating DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) functionality was synthesized by copolymerization of 2,6-Diethylphenol with various DOPO-substituted tetramethyl bisphenol monomers . These polymers exhibited higher glass transition temperatures, enhanced thermal degradability, and increased char yield formation at 800 °C without compromising solubility in organic solvents .
Molecular Dynamics Simulation Study
Molecular dynamics simulation studies have been conducted to elucidate the reaction mechanism for 2,6-Diethylphenol degradation . The reaction mechanism showed that the supercritical water oxidation followed the free radical mechanism .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that phenolic compounds often interact with proteins and enzymes, altering their structure and function .
Mode of Action
It is known that phenolic compounds can interact with cellular targets through hydrogen bonding, hydrophobic effects, and covalent binding . These interactions can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
A study on a similar compound, 2,6-dimethylphenol, showed that it is metabolized by the monooxygenase mpdab, which hydroxylates the compound at the para-position . This reaction is part of the initial step of 2,6-Dimethylphenol biodegradation .
Pharmacokinetics
Phenolic compounds are generally well-absorbed due to their lipophilic nature, and they can be metabolized by various enzymes, including cytochrome p450 enzymes .
Result of Action
Phenolic compounds can cause various effects, including oxidative stress, dna damage, and cell death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6-Diethylphenol. For example, the compound’s degradation can be influenced by microbial activity, which can be affected by factors such as temperature, pH, and the presence of other substances . Furthermore, 2,6-Diethylphenol has been listed as a priority pollutant by the US Environmental Protection Agency due to its toxicity, carcinogenicity, and high solubility in water .
properties
IUPAC Name |
2,6-diethylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-8-6-5-7-9(4-2)10(8)11/h5-7,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METWAQRCMRWDAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25498-20-8 | |
Record name | Phenol, 2,6-diethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25498-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID5061401 | |
Record name | Phenol, 2,6-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diethylphenol | |
CAS RN |
1006-59-3 | |
Record name | 2,6-Diethylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Diethylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006593 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2,6-diethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 2,6-diethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5061401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-diethylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.495 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIETHYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXC69FTD6U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural features make 2,6-diethylphenol a promising intravenous anesthetic agent?
A1: Research suggests that both the lipophilic nature and the steric hindrance provided by the ortho substituents on the phenol ring contribute to the potency and kinetics of 2,6-dialkylphenols as anesthetic agents []. Specifically, 2,6-diisopropylphenol (ICI 35 868) emerged as a promising candidate for further development due to its high potency and was later found to be effective in humans []. This highlights the importance of the specific alkyl groups at the 2 and 6 positions on the phenol ring for anesthetic activity.
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